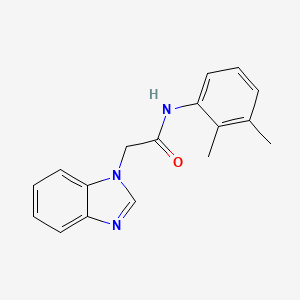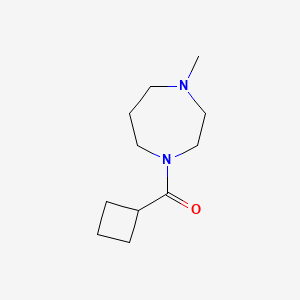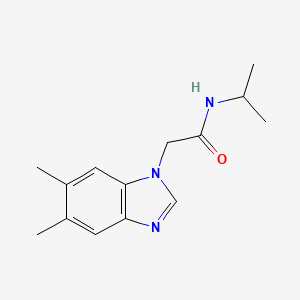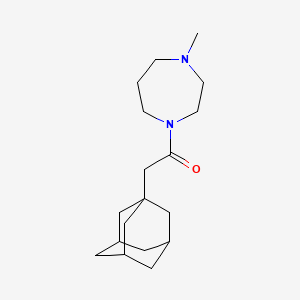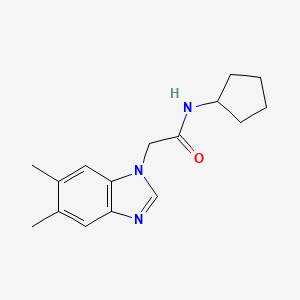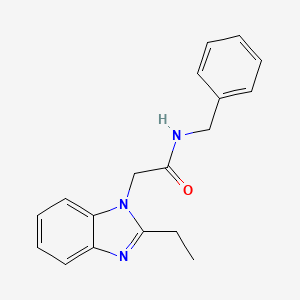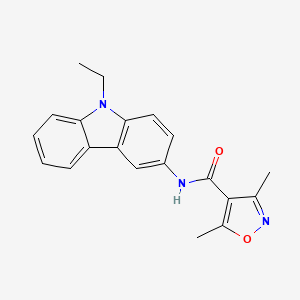
Azocan-1-yl(pyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl(pyrazin-2-yl)methanone, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their molecular structure. The synthesis of APMA involves the reaction of pyrazine-2-carboxylic acid with 1-aminocyclohexanecarbonitrile, followed by reduction and acylation steps. APMA has been found to exhibit interesting biochemical and physiological effects, making it a promising tool for various laboratory experiments.
Mecanismo De Acción
Azocan-1-yl(pyrazin-2-yl)methanone acts as a prodrug, meaning that it is converted into its active form upon reaction with a specific enzyme. In the case of MMP-2, Azocan-1-yl(pyrazin-2-yl)methanone is cleaved by the enzyme to yield a highly reactive intermediate that can then react with other substrates. This mechanism allows for the selective activation of MMP-2 in vitro, which is important for studying its role in various biological processes.
Biochemical and Physiological Effects:
Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit interesting biochemical and physiological effects. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating MMP-2. Azocan-1-yl(pyrazin-2-yl)methanone has also been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and is a target for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azocan-1-yl(pyrazin-2-yl)methanone in laboratory experiments is its selectivity for MMP-2. This allows for the specific activation of MMP-2 in vitro, which is important for studying its role in various biological processes. However, one limitation of using Azocan-1-yl(pyrazin-2-yl)methanone is its potential toxicity. Azocan-1-yl(pyrazin-2-yl)methanone has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Azocan-1-yl(pyrazin-2-yl)methanone. One potential direction is the development of new prodrugs based on the structure of Azocan-1-yl(pyrazin-2-yl)methanone. These prodrugs could be designed to selectively activate other enzymes, allowing for the study of their role in various biological processes. Another direction is the investigation of the potential therapeutic applications of Azocan-1-yl(pyrazin-2-yl)methanone and its derivatives. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit anticancer activity, and further research could lead to the development of new cancer treatments based on this compound.
Métodos De Síntesis
The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone involves several steps. First, pyrazine-2-carboxylic acid is reacted with 1-aminocyclohexanecarbonitrile in the presence of a suitable catalyst, such as triethylamine, to yield an intermediate product. This intermediate is then reduced using a reducing agent, such as sodium borohydride, to obtain the corresponding amine. Finally, the amine is acylated using an acylating agent, such as acetic anhydride, to yield Azocan-1-yl(pyrazin-2-yl)methanone. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
Azocan-1-yl(pyrazin-2-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main uses of Azocan-1-yl(pyrazin-2-yl)methanone is in the study of enzyme kinetics. Azocan-1-yl(pyrazin-2-yl)methanone is a commonly used substrate for the enzyme matrix metalloproteinase-2 (MMP-2), which plays a crucial role in tissue remodeling and cancer metastasis. Azocan-1-yl(pyrazin-2-yl)methanone is also used as a tool for investigating the structure and function of other enzymes, such as the protease trypsin.
Propiedades
IUPAC Name |
azocan-1-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCSUROOXMEWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyrazin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

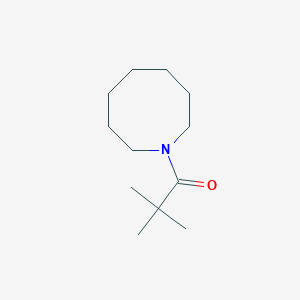
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)
